molecular formula C15H22O3 B1293767 4-Octyloxybenzoic acid CAS No. 2493-84-7

4-Octyloxybenzoic acid

Cat. No. B1293767
CAS RN: 2493-84-7
M. Wt: 250.33 g/mol
InChI Key: IALWCYFULVHLEC-UHFFFAOYSA-N
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Patent
US05723069

Procedure details

A large excess of thionyl chloride was added to 10 g of the p-octyloxybenzoic acid prepared in (1), and the mixture was refluxed for 5 hours. Excessive thionyl chloride was distilled off to give a crude end compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][CH:15]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[CH2:5]([O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([Cl:3])=[O:19])=[CH:16][CH:15]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Excessive thionyl chloride was distilled off
CUSTOM
Type
CUSTOM
Details
to give a crude end compound

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.